1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)-
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Overview
Description
5-Methoxy-1-(2-oxo-2-phenylethyl)indoline-2,3-dione is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 5-Methoxy-1-(2-oxo-2-phenylethyl)indoline-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole cyclization, where a hydrazone is treated with an acid to form the indole ring . The reaction conditions typically involve the use of glacial acetic acid and concentrated hydrochloric acid . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Methoxy-1-(2-oxo-2-phenylethyl)indoline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield hydroxy derivatives .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, indole derivatives, including 5-Methoxy-1-(2-oxo-2-phenylethyl)indoline-2,3-dione, have shown potential as antiviral, anti-inflammatory, and anticancer agents . They are also used in the development of new therapeutic drugs and as tools for studying biological processes . In the industry, these compounds are utilized in the production of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(2-oxo-2-phenylethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Methoxy-1-(2-oxo-2-phenylethyl)indoline-2,3-dione can be compared with other indole derivatives such as indole-3-acetic acid and 5-fluoro-3-phenyl-1H-indole-2-carbonyl . These compounds share similar structural features but differ in their specific functional groups and biological activities . The uniqueness of 5-Methoxy-1-(2-oxo-2-phenylethyl)indoline-2,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
74588-94-6 |
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Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
5-methoxy-1-phenacylindole-2,3-dione |
InChI |
InChI=1S/C17H13NO4/c1-22-12-7-8-14-13(9-12)16(20)17(21)18(14)10-15(19)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
VQODYSFUZDDBMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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